molecular formula C12H11F2N5O4S B10941526 1-(difluoromethyl)-5-methyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide

1-(difluoromethyl)-5-methyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide

Cat. No.: B10941526
M. Wt: 359.31 g/mol
InChI Key: ZDHQWQFQEWLDBR-FZSIALSZSA-N
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Description

1-(DIFLUOROMETHYL)-5-METHYL-N’~3~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a difluoromethyl group, a pyrazole ring, and a thiazinane ring.

Chemical Reactions Analysis

Types of Reactions

1-(DIFLUOROMETHYL)-5-METHYL-N’~3~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-5-METHYL-N’~3~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C12H11F2N5O4S

Molecular Weight

359.31 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(E)-1-(6-hydroxy-2,4-dioxo-1,3-thiazin-5-yl)ethylideneamino]-5-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H11F2N5O4S/c1-4-3-6(18-19(4)11(13)14)8(20)17-16-5(2)7-9(21)15-12(23)24-10(7)22/h3,11,22H,1-2H3,(H,17,20)(H,15,21,23)/b16-5+

InChI Key

ZDHQWQFQEWLDBR-FZSIALSZSA-N

Isomeric SMILES

CC1=CC(=NN1C(F)F)C(=O)N/N=C(\C)/C2=C(SC(=O)NC2=O)O

Canonical SMILES

CC1=CC(=NN1C(F)F)C(=O)NN=C(C)C2=C(SC(=O)NC2=O)O

Origin of Product

United States

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